3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol)
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Overview
Description
“3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol)” is a chemical compound with the CAS Number: 5261-23-4 . It has a molecular weight of 292.42 and its molecular formula is C14H32N2O4 . The IUPAC name for this compound is 3-[2-[bis(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]propan-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H32N2O4/c17-11-1-5-15(6-2-12-18)9-10-16(7-3-13-19)8-4-14-20/h17-20H,1-14H2 . The Canonical SMILES representation is C(CN(CCCO)CCN(CCCO)CCCO)CO .Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid . It has a molecular weight of 292.41 g/mol . The compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 15 rotatable bonds . The exact mass of the compound is 292.23620751 g/mol .Scientific Research Applications
Solvent Extraction Applications : The compound has been utilized in the design and synthesis of novel ligands for the extraction of Th(IV) from nitric acid solutions. A study demonstrated that a ligand containing eight nitrogen atoms and six oxygen atoms, which includes the ethane-1,2-diylbis(azanetriyl) moiety, exhibited higher extraction efficiency for Th(IV) compared to U(VI) across a range of HNO3 concentrations (Li et al., 2017).
Coordination Compounds and Luminescence : Research involving nitrogen-containing polycarboxylates, which include ethane-1,2-diylbis(oxy) structures, led to the synthesis of several coordination compounds. These compounds displayed distinctive structural and luminescence properties, as well as forming various supramolecular architectures (Jia et al., 2011).
Ring Transformation Studies : The compound has been studied in the context of ring transformation reactions, specifically in the Co(OAc)2-catalyzed reaction of cyclic N-aryl-azadiperoxides with α,ω-dithiols. This includes ethane-1,2-dithiols, leading to the formation of 3-aryl-1,5,3-dithiazacyclanes (Makhmudiyarova et al., 2021).
Catalysis in Organic Reactions : Ethane-1,2-diylbis(aminomethylene) and its derivatives have been investigated for their roles in catalyzing organic reactions. One study focused on the Nickel(II) complex of a condensation product of ethane-1,2-diylbis(aminomethylene) and its application in catalysis (König et al., 1998).
Synthesis of Polydentate Ligands : The compound has been used in the synthesis of a range of polydentate ligands, which have applications in forming coordination complexes with various metals. This research can contribute to the understanding of metal-ligand interactions and the design of new metal complexes (Levason et al., 1976).
Safety and Hazards
properties
IUPAC Name |
3-[2-[bis(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2O4/c17-11-1-5-15(6-2-12-18)9-10-16(7-3-13-19)8-4-14-20/h17-20H,1-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAJHYSVXOYBCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCCO)CCN(CCCO)CCCO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318290 |
Source
|
Record name | 3,3',3'',3'''-(1,2-Ethanediyldinitrilo)tetrakis[1-propanol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5261-23-4 |
Source
|
Record name | 5261-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3',3'',3'''-(1,2-Ethanediyldinitrilo)tetrakis[1-propanol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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